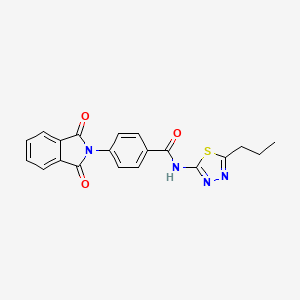
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C20H16N4O3S and its molecular weight is 392.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(1,3-dioxoisoindolin-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of C20H16N4O3S and a molecular weight of 392.43 g/mol, this compound is characterized by its unique structural features that contribute to its pharmacological properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research indicates that compounds containing the thiadiazole moiety are often associated with various biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the isoindoline and benzamide groups in this particular compound may enhance its biological efficacy.
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of thiadiazole derivatives. For instance, a review highlighted that compounds with a thiadiazole ring exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 3.125 μg/mL |
| 2 | E. coli | 6.25 μg/mL |
| 3 | Candida albicans | 12.5 μg/mL |
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored in various studies. Compounds similar to This compound have shown cytotoxic effects against several cancer cell lines, indicating their potential as chemotherapeutic agents. For example, some derivatives demonstrated significant inhibition of cancer cell proliferation in vitro .
Case Studies
- Study on Thiadiazole Derivatives : A study synthesized several thiadiazole derivatives and tested them against Mycobacterium tuberculosis. Certain derivatives exhibited potent anti-tuberculosis activity with MIC values as low as 3.125 μg/mL .
- Antioxidant Activity Assessment : Another research focused on evaluating the antioxidant properties of thiadiazole compounds. The results indicated that these compounds could scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases .
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3S/c1-2-5-16-22-23-20(28-16)21-17(25)12-8-10-13(11-9-12)24-18(26)14-6-3-4-7-15(14)19(24)27/h3-4,6-11H,2,5H2,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVQNICADFRDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














